Cas no 1895912-80-7 (4-Bromo-6-chloro-2,3-difluoroaniline)

4-Bromo-6-chloro-2,3-difluoroaniline is a halogenated aniline derivative with a unique substitution pattern, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its distinct combination of bromo, chloro, and fluoro substituents enhances reactivity and selectivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The electron-withdrawing effects of the halogens influence its electronic properties, making it useful for designing agrochemicals, pharmaceuticals, and advanced materials. The compound's high purity and stability under standard conditions ensure reliable performance in complex synthetic pathways. Its structural features also facilitate further functionalization, offering versatility in the development of novel chemical entities.
4-Bromo-6-chloro-2,3-difluoroaniline structure
1895912-80-7 structure
Product name:4-Bromo-6-chloro-2,3-difluoroaniline
CAS No:1895912-80-7
MF:C6H3BrClF2N
Molecular Weight:242.448526620865
MDL:MFCD31583208
CID:5172547

4-Bromo-6-chloro-2,3-difluoroaniline 化学的及び物理的性質

名前と識別子

    • 4-Bromo-6-chloro-2,3-difluoroaniline
    • Benzenamine, 4-bromo-6-chloro-2,3-difluoro-
    • MDL: MFCD31583208
    • インチ: 1S/C6H3BrClF2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
    • InChIKey: KOYRUTVRISCZSB-UHFFFAOYSA-N
    • SMILES: C1(N)=C(Cl)C=C(Br)C(F)=C1F

4-Bromo-6-chloro-2,3-difluoroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1194261-1g
4-Bromo-6-chloro-2,3-difluoroaniline
1895912-80-7 95%
1g
$1085 2025-02-24
eNovation Chemicals LLC
Y1194261-1g
4-Bromo-6-chloro-2,3-difluoroaniline
1895912-80-7 95%
1g
$1085 2025-02-20
eNovation Chemicals LLC
Y1194261-1g
4-Bromo-6-chloro-2,3-difluoroaniline
1895912-80-7 95%
1g
$1085 2024-07-29
Matrix Scientific
184015-5g
4-Bromo-6-chloro-2,3-difluoroaniline, 95%
1895912-80-7 95%
5g
$1816.00 2023-09-11

4-Bromo-6-chloro-2,3-difluoroaniline 関連文献

4-Bromo-6-chloro-2,3-difluoroanilineに関する追加情報

Chemical Profile of 4-Bromo-6-chloro-2,3-difluoroaniline (CAS No. 1895912-80-7)

4-Bromo-6-chloro-2,3-difluoroaniline, identified by its Chemical Abstracts Service (CAS) number 1895912-80-7, is a fluorinated aromatic amine derivative with a unique structural configuration that makes it of significant interest in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple halogen atoms (chlorine and bromine) and fluorine substituents, which contribute to its distinct chemical properties and reactivity. The structural framework of this compound includes a benzene ring substituted with bromine at the 4-position, chlorine at the 6-position, and two fluorine atoms at the 2- and 3-positions, along with an amino group at the 2-position.

The synthesis of 4-Bromo-6-chloro-2,3-difluoroaniline typically involves multi-step organic transformations starting from readily available aromatic precursors. The introduction of fluorine atoms at the 2- and 3-positions is often achieved through electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. The presence of both chlorine and bromine substituents further enhances the reactivity of the molecule, making it a versatile intermediate for further functionalization. For instance, the amino group can be further modified through acylation, alkylation, or diazotization reactions to produce a wide range of derivatives with tailored biological activities.

In recent years, 4-Bromo-6-chloro-2,3-difluoroaniline has garnered attention in medicinal chemistry due to its potential as a building block for the development of novel therapeutic agents. The electron-withdrawing nature of the fluorine atoms and the electron-donating amino group creates a balance that can influence both the electronic properties and steric environment of the molecule. This balance is crucial for optimizing drug-like properties such as solubility, metabolic stability, and binding affinity to biological targets.

One of the most compelling aspects of 4-Bromo-6-chloro-2,3-difluoroaniline is its utility in designing small-molecule inhibitors targeting enzymes involved in critical biological pathways. For example, studies have demonstrated its potential as a precursor for compounds that modulate kinases and other enzyme families implicated in cancer and inflammatory diseases. The halogenated aromatic core provides excellent opportunities for hydrogen bonding interactions with protein binding pockets, while the fluorine atoms can enhance lipophilicity and metabolic stability. These features make it an attractive scaffold for structure-based drug design.

Recent advancements in computational chemistry have further enhanced the understanding of how 4-Bromo-6-chloro-2,3-difluoroaniline interacts with biological targets. Molecular docking simulations combined with quantum mechanical calculations have been employed to predict binding affinities and identify key residues involved in ligand-receptor interactions. These computational approaches have accelerated the discovery process by allowing researchers to screen large libraries of derivatives virtual before synthesizing them in the lab. This high-throughput virtual screening has been instrumental in identifying lead compounds for further optimization.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts due to enhanced lipophilicity and resistance to metabolic degradation. In particular, C-F bonds are known for their strength and rigidity, which can contribute to greater molecular stability and better binding affinity. The presence of multiple fluorine atoms in 4-Bromo-6-chloro-2,3-difluoroaniline amplifies these effects, making it a powerful tool for developing next-generation therapeutics.

Furthermore, 4-Bromo-6-chloro-2,3-difluoroaniline has found applications beyond pharmaceuticals. In agrochemical research, derivatives of this compound have shown promise as herbicides and fungicides due to their ability to disrupt essential biological processes in plants while maintaining low toxicity to non-target organisms. The halogen substituents enhance bioavailability and environmental persistence, making them effective at lower concentrations compared to traditional agrochemicals.

The synthesis strategies for 4-Bromo-6-chloro-2,3-difluoroaniline continue to evolve with advancements in synthetic methodologies. Transition-metal-catalyzed reactions have emerged as particularly useful tools for introducing fluorine atoms into aromatic systems with high selectivity and efficiency. For instance, palladium-catalyzed cross-coupling reactions allow for precise control over regiochemistry during fluorination processes. These modern synthetic techniques not only improve yield but also reduce waste generation, aligning with green chemistry principles.

As research progresses, new applications for 4-Bromo-6-chloro-2,3-difluoroaniline are likely to emerge from interdisciplinary collaborations between chemists and biologists. The integration of machine learning algorithms into drug discovery pipelines has enabled more rapid identification of promising candidates based on large datasets generated from experimental studies. By leveraging these computational tools alongside traditional wet-lab approaches, researchers can accelerate the development cycle significantly.

In conclusion,4-Bromo-6-chloro-2,3-difluoroaniline (CAS No. 1895912-80-7) represents a valuable intermediate with diverse applications across pharmaceuticals and agrochemicals industries Its unique structural features make it an excellent scaffold for designing molecules that interact selectively with biological targets While much remains unknown about its full potential future studies will undoubtedly uncover additional uses as synthetic methods improve

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